molecular formula C17H15ClN2O4S B15030473 3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid

3-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)-4-methoxybenzoic acid

Cat. No.: B15030473
M. Wt: 378.8 g/mol
InChI Key: LOIPZMAPYHJAFJ-UHFFFAOYSA-N
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Description

3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, an acetamido group, and a methoxybenzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Acetamide: This step involves the reaction of 4-chlorophenylacetic acid with an appropriate amine to form the corresponding acetamide.

    Thioylation: The acetamide is then reacted with a thioylating agent, such as thionyl chloride, to introduce the thioyl group.

    Coupling with Methoxybenzoic Acid: The thioylated acetamide is then coupled with 4-methoxybenzoic acid under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-CHLOROPHENYLACETIC ACID: Shares the chlorophenyl group but lacks the acetamido and methoxybenzoic acid moieties.

    4-METHOXYBENZOIC ACID: Contains the methoxybenzoic acid moiety but lacks the chlorophenyl and acetamido groups.

Uniqueness

The uniqueness of 3-({[2-(4-CHLOROPHENYL)ACETAMIDO]METHANETHIOYL}AMINO)-4-METHOXYBENZOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]-4-methoxybenzoic acid

InChI

InChI=1S/C17H15ClN2O4S/c1-24-14-7-4-11(16(22)23)9-13(14)19-17(25)20-15(21)8-10-2-5-12(18)6-3-10/h2-7,9H,8H2,1H3,(H,22,23)(H2,19,20,21,25)

InChI Key

LOIPZMAPYHJAFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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